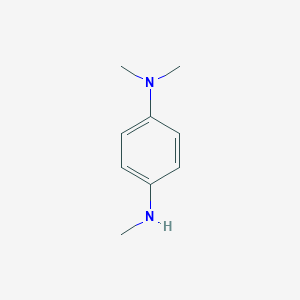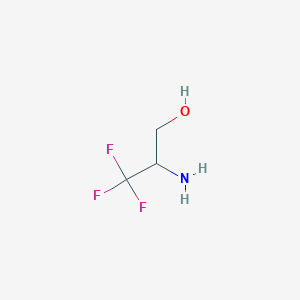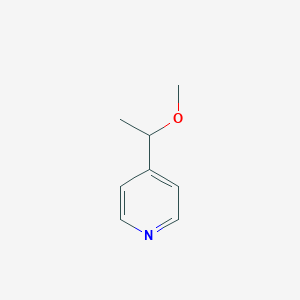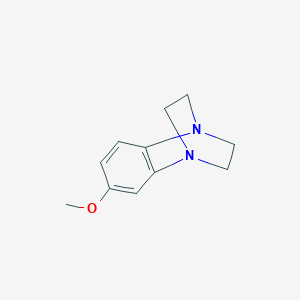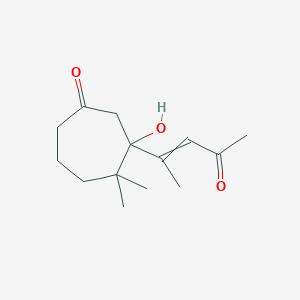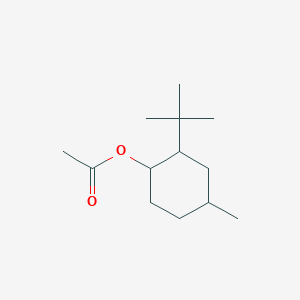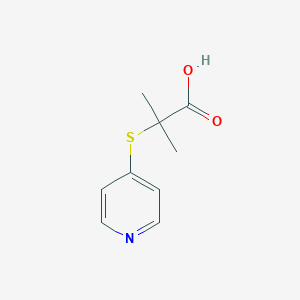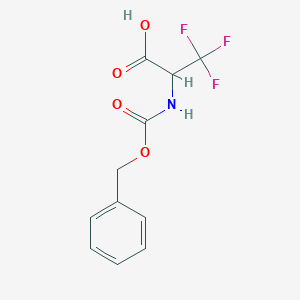
2-Chloro-3-nitro-6-(trifluoromethyl)pyridine
Overview
Description
Synthesis Analysis 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine is a compound synthesized through specific reaction mechanisms involving chlorination and fluorination processes. The feasibility of side-chain chlorination depends on the position of nitrogen on the pyridine ring and the presence of electron-withdrawing groups (Liu Guang-shen, 2014). Additionally, it serves as a key intermediate in the synthesis of certain herbicides, showcasing its importance in agricultural chemistry (Zuo Hang-dong, 2010).
Molecular Structure Analysis The molecular structure of 2-Chloro-6-(trifluoromethyl)pyridine has been characterized through FT-IR, 1H, and 13C NMR experiments, providing a comprehensive understanding of its vibrational frequencies, chemical shifts, and molecular structural parameters (M. Evecen et al., 2017).
Chemical Reactions and Properties This compound participates in various chemical reactions, serving as a versatile building block for the synthesis of N-heterocycles and other fluorinated organic compounds. Its reaction mechanisms and the investigation of antimicrobial activities also contribute to its diverse chemical properties (Manjunath Channapur et al., 2019).
Scientific Research Applications
1. Agrochemical Industry
- Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, including 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Results or Outcomes : The use of TFMP derivatives has led to effective crop protection against a variety of pests .
2. Pharmaceutical Industry
- Summary of Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Results or Outcomes : The use of TFMP derivatives in pharmaceuticals and veterinary products has led to effective treatments for a variety of conditions .
3. Pesticide Production
- Summary of Application : 2-chloro-6-trichloromethyl pyridine (CTC), a derivative of 2-methylpyridine, is used to produce chlorfenapyr, a pesticide with certain herbicidal activity and can control cyanobacteria in water .
- Results or Outcomes : The use of CTC in pesticide production has led to effective control of pests and cyanobacteria .
4. Pain Management
- Summary of Application : Trifluoromethylpyridine derivatives are used in the production of drugs that act as calcitonin gene-related peptide (CGRP) receptor antagonists . These drugs are used for pain management, particularly in conditions like migraines.
- Results or Outcomes : The use of trifluoromethylpyridine derivatives in pain management has led to effective treatments for conditions like migraines .
properties
IUPAC Name |
2-chloro-3-nitro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N2O2/c7-5-3(12(13)14)1-2-4(11-5)6(8,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLRRZSRLXGELK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445072 | |
| Record name | 2-chloro-3-nitro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-nitro-6-(trifluoromethyl)pyridine | |
CAS RN |
117519-08-1 | |
| Record name | 2-chloro-3-nitro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

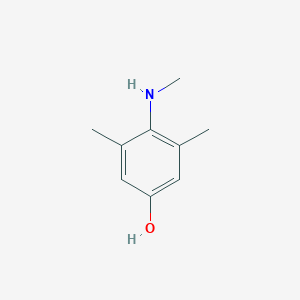
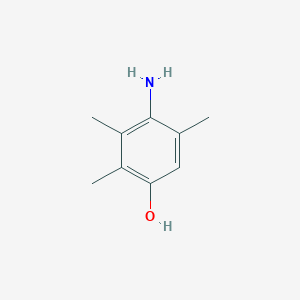
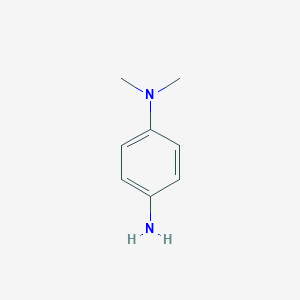
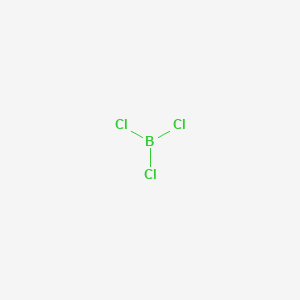
![N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B46277.png)
